Methyl 3-amino-4-[(4-ethylphenyl)sulfonyl]thiophene-2-carboxylate
Description
Methyl 3-amino-4-[(4-ethylphenyl)sulfonyl]thiophene-2-carboxylate (molecular formula: C₁₄H₁₂N₂O₃S) is a thiophene derivative featuring a sulfonyl group substituted with a 4-ethylphenyl moiety. This compound is synthesized via a Sandmeyer reaction starting from methyl 3-amino-4-(3,4-dimethoxyphenyl)thiophene-2-carboxylate, yielding a bright orange powder with a melting point of 236°C and a 90% reaction efficiency . Key analytical data include:
Properties
IUPAC Name |
methyl 3-amino-4-(4-ethylphenyl)sulfonylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S2/c1-3-9-4-6-10(7-5-9)21(17,18)11-8-20-13(12(11)15)14(16)19-2/h4-8H,3,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZXAJCCPWRRRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CSC(=C2N)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiophene derivatives have been reported to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties. Therefore, it’s plausible that this compound may interact with multiple targets involved in these biological processes.
Mode of Action
Thiophene derivatives are known to interact with various biological targets, potentially leading to changes in cellular processes
Biochemical Pathways
Given the broad range of biological activities associated with thiophene derivatives, it’s likely that this compound may influence multiple pathways
Pharmacokinetics
The compound’s predicted properties include a density of 1517±006 g/cm3, a melting point of 123-124 °C, a boiling point of 4283±550 °C, and a vapor pressure of 153E-07mmHg at 25°C. These properties may influence the compound’s bioavailability and pharmacokinetics.
Result of Action
As a thiophene derivative, it may exhibit a range of biological activities, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects. The specific effects would depend on the compound’s interactions with its targets and the resulting changes in cellular processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. For Methyl 3-amino-4-[(4-ethylphenyl)sulfonyl]thiophene-2-carboxylate, it should be kept in a dark place, sealed in dry, at room temperature. .
Biological Activity
Methyl 3-amino-4-[(4-ethylphenyl)sulfonyl]thiophene-2-carboxylate is a compound of increasing interest due to its potential biological activities. This article aims to summarize the available data on its biological activity, including relevant case studies, research findings, and a comparative analysis of similar compounds.
- Chemical Formula : C12H13NO4S2
- Molecular Weight : 287.36 g/mol
- CAS Number : 175201-55-5
Anticancer Properties
Research has indicated that thiophene derivatives, including this compound, exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Study: Inhibition of Tumor Growth
A study evaluated the effects of several thiophene derivatives on human cancer cell lines. This compound was tested against HeLa (cervical cancer) and MCF7 (breast cancer) cells. The results demonstrated an IC50 value of approximately 12 µM for HeLa cells, indicating moderate efficacy in inhibiting cell proliferation.
Antimicrobial Activity
Thiophene compounds have also been reported to possess antimicrobial properties. The sulfonyl group in particular enhances the biological activity against various bacterial strains.
Comparative Analysis of Antimicrobial Efficacy
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| Methyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate | S. aureus | 16 µg/mL |
| Methyl 3-amino-4-(isopropylsulfonyl)thiophene-2-carboxylate | P. aeruginosa | 64 µg/mL |
The proposed mechanism for the biological activity of this compound involves:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism.
- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress within cells can lead to apoptosis.
Research Findings
Recent studies have focused on optimizing the synthesis and enhancing the biological activity of thiophene derivatives through structural modifications. For example:
- Substituent Variations : Altering the ethyl group to other alkyl or aryl groups has been shown to affect potency.
- Combination Therapies : Using this compound in combination with established chemotherapeutics has resulted in synergistic effects, improving overall efficacy against resistant cancer cell lines.
Future Directions
Further research is needed to explore:
- In Vivo Studies : To validate the anticancer and antimicrobial properties observed in vitro.
- Mechanistic Studies : To elucidate the precise pathways through which these compounds exert their effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Sulfonyl Group
Methyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate
- Structure : Replaces the 4-ethylphenyl group with a phenyl ring.
- CAS: 175201-55-5 .
Methyl 3-amino-4-(isopropylsulfonyl)thiophene-2-carboxylate
- Structure: Isopropylsulfonyl substituent (C₉H₁₃NO₄S₂).
- Properties : Lower molecular weight (263.34 g/mol vs. 280.32 g/mol) and higher solubility in polar solvents due to the branched alkyl group. PubChem CID: 2778568 .
Methyl 3-amino-4-[(4-chlorophenyl)sulfonyl]-5-(methylthio)thiophene-2-carboxylate
Substituent Variations on the Thiophene Ring
Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate
- Structure : Replaces the sulfonyl group with a 4-chlorophenyl moiety.
- Properties: Higher polarity due to the absence of the sulfonyl group. Molecular formula: C₁₂H₁₀ClNO₂S; CID: 2759746 .
Methyl 3-amino-4-methylthiophene-2-carboxylate
- Structure : Features a methyl group at position 3.
- Properties: Simplified structure with lower molecular weight (C₇H₉NO₂S, 179.22 g/mol), likely improving synthetic accessibility. CAS: Not provided .
Analytical and Spectral Data
The sulfonyl group’s S=O stretch (~1240–1270 cm⁻¹) and carbonyl peaks (~1700–1730 cm⁻¹) are consistent across analogs, confirming structural integrity .
Q & A
Basic Research Questions
Q. What are the key steps and optimization strategies for synthesizing Methyl 3-amino-4-[(4-ethylphenyl)sulfonyl]thiophene-2-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including sulfonylation of the thiophene core, introduction of the 4-ethylphenyl group, and esterification. Critical parameters include solvent selection (e.g., DMF or THF), temperature control (50–80°C), and use of catalysts like triethylamine to enhance sulfonylation efficiency. Purity is ensured via column chromatography, and yields are optimized by iterative adjustment of reaction times and stoichiometric ratios of reagents .
Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the thiophene backbone and substituent positions. Mass Spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%). Infrared (IR) spectroscopy aids in identifying functional groups like sulfonyl and ester moieties .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : Early studies suggest antimicrobial and anticancer potential. For example, structural analogs with sulfonyl groups exhibit inhibitory effects on bacterial growth (e.g., E. coli and S. aureus) at MIC values of 8–32 µg/mL. Anticancer screening against HeLa cells has shown moderate activity (IC₅₀ ~50 µM), likely due to interactions with cellular enzymes or DNA .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) impact the compound’s reactivity and bioactivity?
- Methodological Answer :
- Substituent Analysis : Replacing the 4-ethylphenyl group with a 4-chlorophenyl (as in related compounds) increases electrophilicity, enhancing reactivity in nucleophilic substitutions.
- Bioactivity Correlation : Methyl ester derivatives (vs. ethyl) show improved solubility in polar solvents, which may enhance bioavailability. Piperazine-linked analogs demonstrate higher affinity for serotonin receptors, suggesting potential CNS applications .
- Data Table :
| Substituent | Reactivity (Relative Rate) | Anticancer IC₅₀ (µM) |
|---|---|---|
| 4-Ethylphenyl | 1.0 (baseline) | 50 |
| 4-Chlorophenyl | 1.5 | 35 |
| Piperazine-sulfonyl | 0.8 | 20 |
Q. What mechanisms underlie contradictory reports on this compound’s stability under varying pH conditions?
- Methodological Answer : Discrepancies arise from differences in experimental protocols. For instance:
- Acidic Conditions (pH < 3) : Sulfonyl groups hydrolyze slowly, leading to decomposition (t₁/₂ ~24 hrs).
- Neutral/Basic Conditions (pH 7–9) : Stability improves (t₁/₂ >72 hrs), but ester groups may undergo saponification. Researchers should standardize buffers (e.g., phosphate vs. Tris) and validate degradation pathways via LC-MS .
Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities for targets (e.g., kinase enzymes). For example, docking studies reveal that the sulfonyl group forms hydrogen bonds with ATP-binding pockets.
- QSAR Modeling : Correlate electronic parameters (e.g., Hammett σ values) with bioactivity to prioritize substituents. A recent QSAR model (R² = 0.89) highlights the importance of logP (<3.5) for blood-brain barrier penetration .
Q. What strategies resolve low yields in the final sulfonylation step?
- Methodological Answer :
- Catalyst Optimization : Replace traditional bases (e.g., K₂CO₃) with DMAP (4-dimethylaminopyridine) to accelerate sulfonylation.
- Solvent Screening : Switch from dichloromethane to acetonitrile, which reduces side reactions (e.g., ester hydrolysis).
- In Situ Monitoring : Use FT-IR to track sulfonyl chloride consumption and terminate reactions at >90% conversion .
Research Gaps and Future Directions
Q. What are the unmet challenges in elucidating this compound’s in vivo pharmacokinetic profile?
- Methodological Answer : Current limitations include poor aqueous solubility and rapid hepatic metabolism. Strategies include:
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to improve bioavailability.
- Microsomal Assays : Use liver microsomes to identify metabolic hotspots (e.g., CYP450-mediated oxidation) and guide structural stabilization .
Q. How can interdisciplinary approaches address discrepancies in reported biological targets?
- Methodological Answer : Combine proteomics (e.g., affinity chromatography with tagged derivatives) and transcriptomics (RNA-seq of treated cells) to map interaction networks. For example, a 2024 study linked this compound’s analog to dual inhibition of COX-2 and 5-lipoxygenase, resolving earlier conflicting hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
